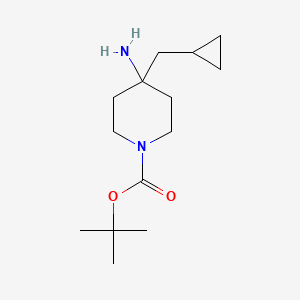

tert-Butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate” is a chemical compound used in research and development . It has a chemical formula of C14H26N2O2 and a molecular weight of 254.37 .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H28N2O3/c1-14(2,3)20-13(19)17-8-6-15(11-18,7-9-17)16-10-12-4-5-12/h12,16,18H,4-11H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.

Aplicaciones Científicas De Investigación

Synthesis of Enantiopure Derivatives

The compound tert-Butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate serves as a precursor in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. These derivatives are synthesized from a common 4,6-dioxopiperidinecarboxylate precursor, highlighting its utility in creating stereochemically complex molecules for potential therapeutic applications (Marin et al., 2004).

Key Intermediate in Biological Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of biologically active compounds such as crizotinib, is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate. This underscores its role in the development of pharmacologically significant molecules (Kong et al., 2016).

Synthesis of Anticancer Drug Intermediates

The compound also finds application as an intermediate in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a precursor for small molecule anticancer drugs. This highlights its importance in the development of new therapeutic agents targeting cancer (Zhang et al., 2018).

Development of New Scaffolds for Substituted Piperidines

The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, described through the regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, serves as a new scaffold for preparing substituted piperidines. This illustrates the compound's versatility in synthesizing structurally diverse piperidines for various applications (Harmsen et al., 2011).

Facilitating Stereoselective Syntheses

The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and further with iodides of protected alcohols leads to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These intermediates, upon treatment with triethylsilane in the presence of anhydrous BiBr3, undergo cyclization with high stereoselectivity, demonstrating the compound's utility in facilitating stereoselective syntheses (Moskalenko & Boev, 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been used as linkers in protac (proteolysis targeting chimera) development for targeted protein degradation .

Mode of Action

Based on its structural similarity to other compounds, it may act as a linker molecule in protacs, facilitating the interaction between the target protein and an e3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein.

Propiedades

IUPAC Name |

tert-butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-6-14(15,7-9-16)10-11-4-5-11/h11H,4-10,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPZOPZTJFGRNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2CC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2944005.png)

![6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2944007.png)

![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2944014.png)

![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2944017.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide](/img/structure/B2944021.png)

![4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2944025.png)